molecular formula C15H19N5O7 B12345190 [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate

[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate

Cat. No.: B12345190
M. Wt: 381.34 g/mol
InChI Key: GVOJQHSVRZZZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, CDCl₃)

Signal (ppm) Multiplicity Integration Assignment
8.32 s 1H H8 of purine ring
6.12 s 1H NH (acetamido)
4.45–4.12 m 4H –OCH₂– and –CH(OAc)– protons
2.10–2.05 s 6H Acetate methyl groups (2 × COCH₃)
2.01 s 3H Acetamido methyl (NHCOCH₃)

¹³C NMR (100 MHz, CDCl₃)

Signal (ppm) Assignment
170.5 Carbonyl (acetate)
169.8 Carbonyl (acetamido)
155.4 C6 (purine keto group)
152.1 C2 (purine, adjacent to acetamido)
70.2–64.8 –OCH₂– and –CH(OAc)– carbons
24.8–20.7 Methyl groups (COCH₃ and NHCOCH₃)

FT-IR (KBr, cm⁻¹)

  • 3270 : N–H stretch (acetamido).
  • 1745 : C=O stretch (acetate esters).
  • 1660 : C=O stretch (purine keto group).
  • 1545 : N–H bend (amide II).
  • 1240 : C–O–C asymmetric stretch (ester).

Tautomeric Forms and Protonation States

The purine core exhibits pH-dependent tautomerism and protonation:

  • Neutral pH (5–7) : Dominant tautomer is the 5H-keto form (lactam), stabilized by intramolecular hydrogen bonding between N1–H and the C6 carbonyl.
  • Acidic conditions (pH < 3) : Protonation occurs at N1, forming a 1H⁺-5H cation, which shifts the tautomeric equilibrium toward the 7H-enol form.
  • Basic conditions (pH > 9) : Deprotonation of N7 generates a resonance-stabilized anion, with negative charge delocalized across N7, C8, and N9.
Tautomer Protonation Site Stability Key Structural Feature
5H-keto N5 Most stable in solid Planar purine ring, C6=O
7H-enol N7 Favored in solution C6–OH, conjugated double bonds
1H⁺-5H cation N1 Acidic conditions Positive charge at N1, distorted ring

The acetamido group at C2 further stabilizes the keto tautomer via resonance: the lone pair on the amide nitrogen conjugates with the purine π-system, reducing electron density at C2 and favoring lactam formation.

Properties

Molecular Formula

C15H19N5O7

Molecular Weight

381.34 g/mol

IUPAC Name

[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate

InChI

InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11-12H,4-5,7H2,1-3H3,(H,17,19,21,24)

InChI Key

GVOJQHSVRZZZHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COC(COC(=O)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate purine derivative and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and quality control measures.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Antiviral Activity

Research indicates that 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl acetate exhibits biological activity against several viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action is linked to the inhibition of viral polymerases, similar to acyclovir, which is widely used in clinical settings for treating herpes virus infections. Studies have shown that this compound can effectively reduce viral load in infected cells, demonstrating its potential as an antiviral therapeutic agent .

Interaction Studies

Interaction studies have revealed that this compound engages with various biological targets, enhancing its efficacy against viral infections. The acetamido group plays a crucial role in these interactions, potentially increasing the compound's affinity for viral enzymes .

Several case studies have documented the effectiveness of this compound in laboratory settings:

  • In Vitro Studies : A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction in HSV replication compared to untreated controls. The study highlighted the compound's potential as an effective antiviral agent .
  • Synergistic Effects : Research has indicated that when combined with other antiviral agents, such as interferons, this compound may exhibit synergistic effects, enhancing overall antiviral efficacy. This suggests potential for combination therapies in clinical applications .
  • Toxicity Assessments : Toxicological studies have shown that the compound has a favorable safety profile at therapeutic doses, making it a promising candidate for further development into a clinical drug .

Mechanism of Action

The mechanism of action of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : [3-acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate

CAS : 17318-24-0

  • Structural Features: Purine base: 6-aminopurin (adenine derivative) at position 6. Backbone: Oxolane (tetrahydrofuran) ring with acetyloxy and methyl acetate substituents.
  • Key Differences: Lacks the acetamido group at purine position 2. Contains an oxolane ring instead of a glycerol backbone, reducing conformational flexibility.
Compound B : Ganciclovir (Parent Compound)

CAS : 82410-32-0

  • Structural Features: Purine base: Unmodified 2-amino-6-oxo-1,6-dihydropurine. Backbone: Hydroxymethyl glycerol without acetyl groups.
  • Key Differences: Lower lipophilicity due to absence of acetyl groups, resulting in poor oral bioavailability. Requires intravenous administration, whereas the prodrug (target compound) allows oral dosing .
Compound C : Valganciclovir

CAS : 175865-60-8

  • Structural Features :
    • L-valyl ester prodrug of ganciclovir.
    • Single ester group instead of triacetylation.
  • Key Differences :
    • Higher water solubility than the target compound but similar oral bioavailability.
    • Metabolism yields ganciclovir and L-valine, whereas the target compound releases acetate derivatives .

Pharmacokinetic and Pharmacodynamic Comparison

Property Target Compound (Triacetyl-ganciclovir) Compound A (17318-24-0) Ganciclovir Valganciclovir
Oral Bioavailability ~60% (enhanced by acetylation) Not reported <10% ~60%
Metabolic Pathway Deacetylation to ganciclovir Likely deacetylation N/A Hydrolysis to ganciclovir
Antiviral Spectrum CMV, HSV-1/2 Unknown (likely narrower) CMV, HSV-1/2 CMV, HSV-1/2
Half-life (t₁/₂) 4–6 hours (prodrug) No data 2–4 hours 4–6 hours

Key Findings :

  • The target compound’s triacetylation strategy balances lipophilicity and metabolic stability, outperforming ganciclovir in oral delivery .
  • Valganciclovir and the target compound share similar bioavailability but differ in metabolic byproducts and synthesis complexity .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Studies on analogous compounds suggest that acetyl groups stabilize the molecule’s conformation, enhancing membrane permeability .
  • Crystallography : SHELX software has been used to resolve structures of similar prodrugs, confirming the spatial arrangement of acetyl groups and purine orientation .

Biological Activity

The compound [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate is a purine derivative that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H17N5O6C_{13}H_{17}N_{5}O_{6} with a molecular weight of approximately 339.304 g/mol. Its structure features a purine base, an acetamido group, and methoxy and acetyloxy side chains, which contribute to its biological activities.

Antiviral Activity

The purine structure of this compound suggests potential antiviral properties . Similar compounds have been shown to inhibit viral replication by mimicking nucleotide structures, thereby interfering with viral DNA or RNA synthesis. For instance, derivatives like acyclovir are widely recognized for their antiviral efficacy against herpes viruses due to their ability to inhibit viral DNA polymerase.

Antitumor Properties

Research indicates that compounds with purine structures can exhibit antitumor effects by disrupting cancer cell proliferation. This is often achieved through the inhibition of enzymes involved in nucleotide metabolism, which are crucial for DNA synthesis in rapidly dividing cells. The specific mechanism may involve the compound's interaction with enzymes like ribonucleotide reductase or thymidylate synthase.

Enzyme Inhibition

The compound may act as an enzyme inhibitor , particularly targeting specific pathways involved in nucleotide metabolism. This inhibition can lead to altered cellular signaling and metabolism, which is beneficial in cancer therapy and other metabolic disorders.

The biological activity of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate may involve several mechanisms:

  • Mimicking Nucleotides : The structural similarity to natural nucleotides allows it to compete for binding sites on enzymes involved in nucleic acid synthesis.
  • Inhibition of Viral Enzymes : By targeting viral polymerases, the compound can prevent the replication of viral genomes.
  • Disruption of Cell Cycle : In cancer cells, it may interfere with cell cycle progression by inhibiting key regulatory enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other purine derivatives:

Compound NameStructure FeaturesBiological ActivityUniqueness
AdenosinePurine nucleosideEnergy transfer, signalingNaturally occurring
2-AminopurineAmino group at C2Antitumor activitySimpler structure
GuanineAnother purine baseNucleic acid componentEssential for DNA/RNA
6-MercaptopurineThiol group at C6Anticancer agentDistinct thiol functionality
[Target Compound] Acetamido and acetyloxy modificationsAntiviral, antitumorEnhanced solubility and altered interaction profiles

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antiviral Efficacy : A study demonstrated that purine derivatives significantly inhibited viral replication in vitro, suggesting similar potential for [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate.
  • Cancer Cell Proliferation : Research has shown that compounds with similar structures can reduce tumor growth in animal models by inducing apoptosis in cancer cells.
  • Enzyme Interaction Studies : Interaction studies using enzyme assays indicated that the compound could effectively inhibit enzymes critical for nucleotide synthesis.

Q & A

Q. Answer :

  • NMR : 1H and 13C NMR confirm the acetyloxy and purine substituents. DEPT-135 identifies CH, CH2, and CH3 groups.
  • IR : Peaks at ~1740 cm⁻¹ (C=O stretch of esters) and ~1650 cm⁻¹ (amide I band) validate functional groups.
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error.
    Reference analytical protocols from structurally similar compounds in and .

Advanced Question: How to address discrepancies in synthetic yields when scaling up [compound] production?

Q. Answer :

  • Optimization : Use a Design of Experiments (DoE) approach to test variables (e.g., temperature, solvent purity, catalyst loading). For example, a central composite design can identify critical factors affecting yield.
  • Quality Control : Monitor intermediates via TLC or inline FTIR to detect side reactions early.
  • Scale-Up Adjustments : Switch from batch to flow chemistry for better heat/mass transfer. highlights methodologies for reproducible experimental design .

Basic Question: What are the solubility properties of [compound] in common organic solvents?

Answer :
The compound is likely soluble in polar aprotic solvents (DMSO, DMF) due to ester and amide groups. Conduct saturation solubility studies:

  • Prepare saturated solutions in solvents (e.g., acetone, THF, ethyl acetate) at 25°C.
  • Filter and quantify dissolved compound via UV-Vis at λmax (~260 nm for purine absorbance).
    Data from methoxypropyl acetate analogs in and suggest similar solubility trends .

Advanced Question: What strategies mitigate degradation of [compound] during long-term storage?

Q. Answer :

  • Storage Conditions : Lyophilize and store under argon at -20°C. Use amber vials with desiccants (silica gel).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare to room-temperature samples via HPLC.
  • Formulation : Encapsulate in liposomes or cyclodextrins to shield hydrolytically labile groups. Refer to ’s stability protocols for related prodrugs .

Basic Question: How to confirm the purity of [compound] post-synthesis?

Q. Answer :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor at 254 nm. Compare retention time to a certified reference standard.
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (error <0.4%).
    and provide purity criteria (≥95%) and chromatographic conditions for analogous purine derivatives .

Advanced Question: What in vitro models are suitable for assessing the biological activity of [compound]?

Q. Answer :

  • Enzyme Assays : Test inhibition of purine-metabolizing enzymes (e.g., xanthine oxidase) using spectrophotometric methods.
  • Cell Culture : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays. Use LC-MS to track intracellular metabolite formation.
  • Transcriptomics : Apply RNA-seq to identify pathways affected by the compound. ’s framework for environmental impact studies can guide experimental design .

Basic Question: What are the primary synthetic routes to [compound]?

Q. Answer :

  • Step 1 : Protect the purine core (e.g., 2-amino-6-chloropurine) with a dimethoxytrityl (DMT) group.
  • Step 2 : React with 3-acetyloxypropyl methoxy bromide under SN2 conditions.
  • Step 3 : Deprotect using trifluoroacetic acid (TFA) and acetylate the free hydroxyl groups.
    ’s phosphonate synthesis methods inform protecting group strategies .

Advanced Question: How to resolve conflicting data on [compound]’s metabolic pathways?

Q. Answer :

  • In Vitro Studies : Use liver microsomes or recombinant CYP450 enzymes to identify phase I metabolites.
  • In Vivo Tracers : Administer 13C-labeled compound to model organisms (e.g., rats) and analyze plasma/tissue extracts via HRMS.
  • Data Reconciliation : Apply multivariate analysis (PCA) to correlate metabolite profiles across studies. Cross-reference with ’s ecological risk assessment methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.